Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

Catalog No.
S1938869
CAS No.
305367-01-5
M.F
C25H23BF4PRh-
M. Wt
544.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylpho...

CAS Number

305367-01-5

Product Name

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

Molecular Formula

C25H23BF4PRh-

Molecular Weight

544.1 g/mol

InChI

InChI=1S/C18H15P.C7H8.BF4.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-15H;1-4,6-7H,5H2;;/q;;-1;

InChI Key

HABOUGZKHMKREQ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Homogeneous Catalysis

Rh(norbornadiene)(PPh3)BF4 acts as a catalyst in homogeneous catalysis reactions. The presence of the norbornadiene ligand makes the rhodium center readily accessible for substrates. Studies have shown its effectiveness in:

  • Hydrogenation

    This complex can catalyze the hydrogenation of unsaturated bonds in organic molecules. For instance, research has demonstrated its ability to hydrogenate alkenes with high chemoselectivity ScienceDirect.

  • Hydroformylation

    Rh(norbornadiene)(PPh3)BF4 can catalyze the hydroformylation reaction, converting alkenes to aldehydes. This reaction has applications in the synthesis of various industrial chemicals Journal of the American Chemical Society.

Asymmetric Catalysis

The incorporation of chiral ligands can render Rh(norbornadiene)(PPh3)BF4 an asymmetric catalyst, meaning it can selectively produce one enantiomer of a product molecule. Research efforts are underway to explore its potential in:

  • Enantioselective Hydrogenation: By attaching chiral phosphine ligands, scientists are investigating the possibility of using this complex for the enantioselective hydrogenation of substrates, leading to optically pure products valuable in the pharmaceutical industry Organometallics: .
  • This complex is synthesized by reacting rhodium chloride with norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) and triphenylphosphane (PPh3) in the presence of tetrafluoroboric acid (HBF4) [].
  • Coordination complexes like this one are important precursors for catalysts used in various organic transformations [, ].

Molecular Structure Analysis

  • Rh(nbd)(PPh3)BF4 has a square planar geometry around the rhodium center [].
  • Norbornadiene acts as a diene ligand, donating its two pi (π) electrons to rhodium. Triphenylphosphane (PPh3) acts as a phosphine ligand, donating a lone pair of electrons to rhodium [].
  • The presence of the bulky triphenylphosphane ligand creates a steric environment around the rhodium, influencing the reactivity of the complex [].

Chemical Reactions Analysis

  • Synthesis: RhCl3 + nbd + PPh3 + HBF4 -> Rh(nbd)(PPh3)BF4 + 3HCl (where nbd = norbornadiene) [].
  • Decomposition: Limited information available on specific decomposition pathways. However, coordination complexes can undergo ligand substitution or ligand dissociation reactions under various conditions [].

Physical And Chemical Properties Analysis

  • Data on specific properties like melting point, boiling point, and solubility for Rh(nbd)(PPh3)BF4 is scarce due to its role as a precursor for catalysts [].
  • Coordination complexes are generally air and moisture sensitive [].
  • Rh(nbd)(PPh3)BF4 serves as a precursor for homogeneous catalysts used in hydrogenation and hydroformylation reactions [, ].
  • In these reactions, the norbornadiene ligand is displaced by a substrate molecule, which then undergoes transformation in the presence of the rhodium center [].
  • Specific information on the toxicity of Rh(nbd)(PPh3)BF4 is limited. However, rhodium compounds should be handled with care as they may be harmful upon ingestion or inhalation [].
  • Standard laboratory safety practices should be followed when handling this compound, including wearing gloves and working in a fume hood [].

Additional Information

  • Research on coordination complexes is a vast field. This response provides a basic overview of Rh(nbd)(PPh3)BF4 in scientific research.
  • If you're interested in a deeper understanding, further exploration of the citations or searching for research articles on "rhodium norbornadiene catalyst" or "rhodium(I) phosphine complexes" would be recommended.

Dates

Modify: 2023-08-16

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